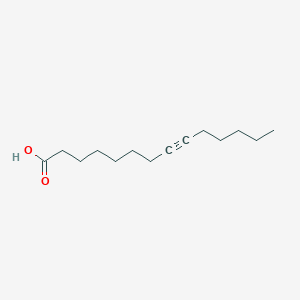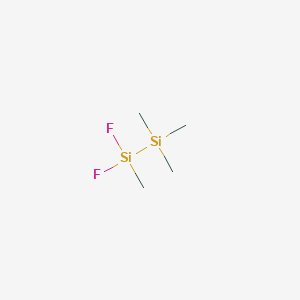
1,1-Difluoro-1,2,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1,2,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12F2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-1,2,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with hydrogen fluoride. This reaction typically requires a catalyst, such as aluminum fluoride, and is conducted at elevated temperatures around 400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other groups.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Silylation Reactions: It is used in silylation reactions, where it adds silyl groups to other molecules.
Common Reagents and Conditions
Palladium Phosphine Complexes: These are commonly used as catalysts in silylation reactions involving this compound.
Hydrogen Fluoride: Used in the preparation of the compound from its chlorinated precursor.
Major Products Formed
Fluorodimethylsilyl Compounds: These are often the major products in reactions involving this compound.
Applications De Recherche Scientifique
1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetramethyldisilane: Similar in structure but lacks the fluorine atoms.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: A chlorinated analog used as a precursor in the synthesis of 1,1-difluoro-1,2,2,2-tetramethyldisilane.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Another analog with methoxy groups instead of fluorine.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications requiring precise control over chemical transformations.
Propriétés
Numéro CAS |
56998-68-6 |
|---|---|
Formule moléculaire |
C4H12F2Si2 |
Poids moléculaire |
154.30 g/mol |
Nom IUPAC |
difluoro-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
Clé InChI |
ZWSZXKMAEPDMCB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


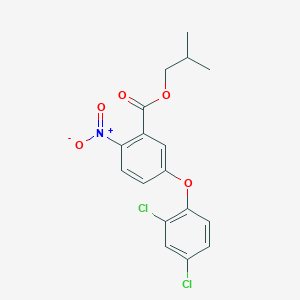
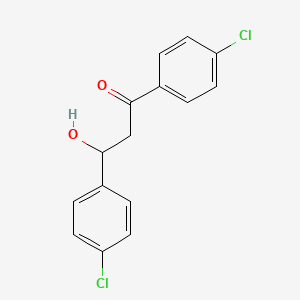


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
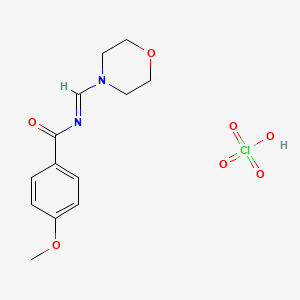
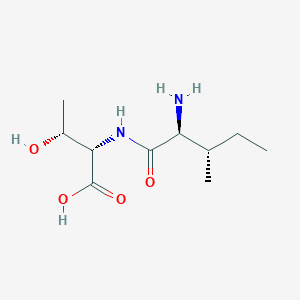
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

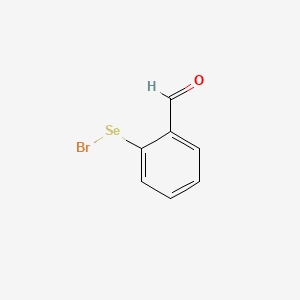
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
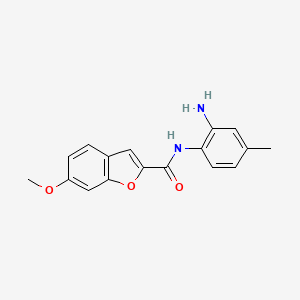
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
